molecular formula C14H19FN2O4S B4595404 N~1~-cyclopropyl-N~2~-ethyl-N~2~-[(5-fluoro-2-methoxyphenyl)sulfonyl]glycinamide

N~1~-cyclopropyl-N~2~-ethyl-N~2~-[(5-fluoro-2-methoxyphenyl)sulfonyl]glycinamide

Cat. No.: B4595404
M. Wt: 330.38 g/mol
InChI Key: NXYOOULKENUHRR-UHFFFAOYSA-N
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Description

N~1~-cyclopropyl-N~2~-ethyl-N~2~-[(5-fluoro-2-methoxyphenyl)sulfonyl]glycinamide is a useful research compound. Its molecular formula is C14H19FN2O4S and its molecular weight is 330.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.10495643 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereoselective Synthesis

A study by Shibue and Fukuda (2014) highlights the rhodium-catalyzed cyclopropanation as an effective method for stereoselective synthesis, which is a crucial aspect in developing compounds with specific biological activities, such as N1-cyclopropyl-N2-ethyl-N2-[(5-fluoro-2-methoxyphenyl)sulfonyl]glycinamide (Shibue & Fukuda, 2014).

Antibacterial Applications

Hashimoto et al. (2007) report the synthesis of a potent broad-spectrum antibacterial agent, demonstrating the utility of sulfonyl compounds in combating resistant organisms such as methicillin-resistant Staphylococcus aureus (MRSA). This study indicates the potential of N1-cyclopropyl-N2-ethyl-N2-[(5-fluoro-2-methoxyphenyl)sulfonyl]glycinamide in contributing to new antibacterial strategies (Hashimoto et al., 2007).

Chemotherapeutic Research

Research on sulfonamides, such as those structurally related to N1-cyclopropyl-N2-ethyl-N2-[(5-fluoro-2-methoxyphenyl)sulfonyl]glycinamide, has shown promising results in cell-based antitumor screens. Compounds from sulfonamide-focused libraries have been evaluated for their ability to inhibit cell cycle progression, highlighting their potential in developing new cancer therapies (Owa et al., 2002).

Advanced Material Synthesis

In the field of advanced materials, the synthesis and testing of sulfones for use in rechargeable lithium batteries have been explored. Sulfones with varying lengths of oligoethylene glycol segments, similar in reactivity to the sulfone component of N1-cyclopropyl-N2-ethyl-N2-[(5-fluoro-2-methoxyphenyl)sulfonyl]glycinamide, have shown potential for improving lithium battery performance. These compounds offer low melting points and high electrochemical stability, essential for battery safety and efficiency (Sun & Angell, 2005).

Properties

IUPAC Name

N-cyclopropyl-2-[ethyl-(5-fluoro-2-methoxyphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O4S/c1-3-17(9-14(18)16-11-5-6-11)22(19,20)13-8-10(15)4-7-12(13)21-2/h4,7-8,11H,3,5-6,9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYOOULKENUHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1CC1)S(=O)(=O)C2=C(C=CC(=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-cyclopropyl-N~2~-ethyl-N~2~-[(5-fluoro-2-methoxyphenyl)sulfonyl]glycinamide
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N~1~-cyclopropyl-N~2~-ethyl-N~2~-[(5-fluoro-2-methoxyphenyl)sulfonyl]glycinamide
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N~1~-cyclopropyl-N~2~-ethyl-N~2~-[(5-fluoro-2-methoxyphenyl)sulfonyl]glycinamide
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N~1~-cyclopropyl-N~2~-ethyl-N~2~-[(5-fluoro-2-methoxyphenyl)sulfonyl]glycinamide
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N~1~-cyclopropyl-N~2~-ethyl-N~2~-[(5-fluoro-2-methoxyphenyl)sulfonyl]glycinamide
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N~1~-cyclopropyl-N~2~-ethyl-N~2~-[(5-fluoro-2-methoxyphenyl)sulfonyl]glycinamide

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